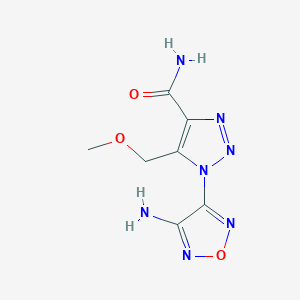
4-Hydroxy-3-(methylsulfanyl)naphthalene-1,2-dione
Overview
Description
4-Hydroxy-3-(methylsulfanyl)naphthalene-1,2-dione , also known as 2-Hydroxy-3-methylthionaphthoquinone , is an organic compound with the following chemical formula: C₁₁H₈O₂S . It belongs to the class of 1,4-naphthoquinones . These compounds exhibit diverse biological and pharmacological activities, making them valuable in drug research and development .
Synthesis Analysis
The synthetic methods for 1,4-naphthoquinones are varied. One common approach involves the reaction of anilines using malonic acid equivalents. Additionally, anthranilic acid derivatives can be used, and alternative methods exist as well. The synthesis of 4-hydroxy-2(1H)-quinolones has been extensively studied due to their pharmaceutical relevance .
Molecular Structure Analysis
The molecular structure of 4-Hydroxy-3-(methylsulfanyl)naphthalene-1,2-dione consists of a naphthalene core with a quinone ring. The quinone ring contains conjugated double bonds and carbonyl groups. The compound exists in various tautomeric forms, with the most common form being depicted in Figure 1 .
Chemical Reactions Analysis
Scientific Research Applications
Synthesis and Characterization
4-Hydroxy-3-(methylsulfanyl)naphthalene-1,2-dione and its derivatives are pivotal in the synthesis and characterization of novel organic compounds. For instance, the study of polymorphs of aromatic thiolato naphthoquinones, including 4-(phenylthio)naphthalene-1,2-dione, has revealed distinct C–H⋯O hydrogen bond interactions and different orientations of methylphenylsulfenyl groups, highlighting the compound's role in understanding molecular structures and interactions (Jali, Singh, & Baruah, 2011).
Fluorescence Properties and Metal Ion Sensing
The fluorescence properties of 4-(hydroxyphenylthio)naphthalene-1,2-diones have been extensively studied. These compounds exhibit dual-fluorescence in specific solvents, which can be tuned by the addition of methanol. Their fluorescence emission intensities significantly increase upon the addition of aluminium ions, demonstrating their potential as selective chemosensors for metal ions (Jali & Baruah, 2014).
Antifungal and Antibacterial Agents
Derivatives of 4-Hydroxy-3-(methylsulfanyl)naphthalene-1,2-dione have shown promising antifungal and antibacterial properties. Novel nitrogen- and sulfur-containing hetero-1,4-naphthoquinones, synthesized from monosulfurated naphthalene-1,4-dione and other derivatives, have been evaluated for their potent antifungal and antibacterial activities, indicating their potential in medical and pharmaceutical applications (Ibiş et al., 2011).
Catalytic Applications and Green Chemistry
The catalytic applications of 4-Hydroxy-3-(methylsulfanyl)naphthalene-1,2-dione derivatives are significant in green chemistry. For example, montmorillonite K-10 catalyzed Mannich reactions have been developed for the synthesis of aminonaphthoquinone derivatives from Lawsone, showcasing an efficient, eco-friendly approach with excellent yields and easy work-up processes (Jayashree & Shivashankar, 2018).
Photochromic Dyes and Optical Materials
The 3-substitution of naphthalene-1,2-diones with boronic acids, in the presence of ammonium persulfate and catalytic silver nitrate, leads to the production of 3-functionalized naphthalene-1,2-diones. These derivatives have been further processed to yield novel spirooxazine photochromic dyes, highlighting their potential in the development of optical materials and sensors (York, 2012).
properties
IUPAC Name |
4-hydroxy-3-methylsulfanylnaphthalene-1,2-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O3S/c1-15-11-9(13)7-5-3-2-4-6(7)8(12)10(11)14/h2-5,13H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNZUCGZAMRCFQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C2=CC=CC=C2C(=O)C1=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60299973 | |
| Record name | 4-hydroxy-3-(methylsulfanyl)naphthalene-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60299973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-3-(methylsulfanyl)naphthalene-1,2-dione | |
CAS RN |
31914-17-7 | |
| Record name | NSC134043 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134043 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-hydroxy-3-(methylsulfanyl)naphthalene-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60299973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(3,5-Dichlorobenzoyl)amino]-3-methylbutanoic acid](/img/structure/B3051112.png)

![1-[(4-Nitrobenzyl)oxy]urea](/img/structure/B3051116.png)
![Pyrimidine, 5-ethyl-2,4-bis[(trimethylsilyl)oxy]-](/img/structure/B3051117.png)





![[1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-phenyltriazol-4-yl]-morpholin-4-ylmethanone](/img/structure/B3051127.png)


